molecular formula C10H8BrClN2S B13270237 N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

Cat. No.: B13270237
M. Wt: 303.61 g/mol
InChI Key: RRDZNPSHGABCQQ-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a halogenated pyridine derivative featuring a 6-chloropyridin-3-amine core substituted with a 5-bromothiophen-2-ylmethyl group.

Key structural attributes:

  • Thiophene substituent: The 5-bromothiophen-2-ylmethyl group introduces steric bulk and contributes to increased molecular weight (≈316.6 g/mol) compared to simpler analogs.

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

InChI

InChI=1S/C10H8BrClN2S/c11-9-3-2-8(15-9)6-13-7-1-4-10(12)14-5-7/h1-5,13H,6H2

InChI Key

RRDZNPSHGABCQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=CC=C(S2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves the following steps:

    Bromination: Thiophene is brominated to form 5-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.

    Reductive Amination: The formyl group is then reduced and aminated to form the N-[(5-Bromothiophen-2-yl)methyl]amine.

    Coupling: Finally, the N-[(5-Bromothiophen-2-yl)methyl]amine is coupled with 6-chloropyridin-3-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and formylation reactions, followed by reductive amination and coupling reactions. These processes are optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

    Coupling Reactions: Products include biaryl compounds formed through coupling reactions.

Scientific Research Applications

N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues, while the chloropyridine ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine with structurally related compounds, emphasizing substituent-driven differences in properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Properties References
This compound C10H9BrClN2S 316.6 5-Bromothiophen-2-ylmethyl, 6-Cl Not reported in evidence -
N-(But-3-en-1-yl)-6-chloropyridin-3-amine (5-1x) C9H10ClN2 184.6 But-3-en-1-yl, 6-Cl NMR data available; no bioactivity reported
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C7H8ClN2 156.6 Methyl, 6-Cl Metabolite of acetamiprid (insecticide)
Sodium N-[(5-Bromothiophen-2-yl)sulfonyl]-2,4-dichlorobenzamide C11H5BrCl2NO3S2Na 437.09 Bromothiophene sulfonyl, dichlorobenzamide Antineoplastic (tasisulam sodium)
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) C17H11BrClN3O2 403.6 4-Bromophenyl, 4-Cl, nitro AChE/BChE inhibition (IC50 = 7.3–18.6 µM)
Key Observations:

Substituent Impact on Molecular Weight :

  • The bromothiophene group in the target compound increases its molecular weight significantly compared to simpler analogs like 5-1x (184.6 g/mol) and the methylamine derivative (156.6 g/mol).
  • Nitro groups (e.g., in compound 3k) further elevate molecular weight and introduce strong electron-withdrawing effects.

Synthetic Pathways :

  • The target compound may be synthesized via alkylation of 6-chloropyridin-3-amine with 5-bromothiophen-2-ylmethyl chloride, analogous to methods used for 5-1x (alkylation with but-3-en-1-yl groups) .
  • Bromination and coupling reactions described in (e.g., N-bromosuccinimide-mediated bromination) could also be adapted for intermediate synthesis .

Physicochemical and Spectroscopic Properties

  • NMR Data :

    • The <sup>1</sup>H NMR spectrum of 5-1x () shows signals for the butenyl group (δ 5.10–5.01 ppm) and pyridine protons (δ 6.67 ppm), whereas the target compound’s bromothiophene protons would likely resonate downfield (δ 6.5–7.5 ppm) due to electron-withdrawing effects .
    • The methylene linker (–CH2–) in the target compound may exhibit splitting patterns distinct from the butenyl group in 5-1x.

Biological Activity

N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure:
The compound can be described by the following chemical formula:

  • CAS Number: 1545335-24-7
  • Molecular Formula: C11H9BrClN2S

The structure features a bromothiophene moiety and a chloropyridine, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Antitumor Activity: Many pyridine and thiophene derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The presence of halogen substituents (bromine and chlorine) in the compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects: Compounds with thiophene rings are often investigated for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activities reported for this compound includes:

Activity TypeObserved EffectReference
AntitumorInhibitory effects on cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in vitro

Case Studies

  • Antitumor Studies:
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and MDA-MB-231. Results indicated significant cell death, particularly when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation into its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy:
    • In vitro tests demonstrated that this compound exhibited notable activity against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial membrane integrity.
  • Anti-inflammatory Mechanism:
    • Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent. Further studies are needed to elucidate the specific pathways involved.

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